molecular formula C8H8F3N3OS B11724125 N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide

Cat. No.: B11724125
M. Wt: 251.23 g/mol
InChI Key: VTNJOKGSZCXXBT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H8F3N3OS

Molecular Weight

251.23 g/mol

IUPAC Name

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide

InChI

InChI=1S/C8H8F3N3OS/c1-14(2)4-13-7-12-3-5(16-7)6(15)8(9,10)11/h3-4H,1-2H3

InChI Key

VTNJOKGSZCXXBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride to form the intermediate 5-(2,2,2-trifluoroacetyl)-1,3-thiazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its trifluoroacetyl group enhances its reactivity and stability, making it suitable for various synthetic pathways.

Biology

Research into biological applications has highlighted its potential antimicrobial and antifungal properties. Studies indicate that compounds with thiazole moieties exhibit significant biological activity due to their ability to interact with biological targets .

Medicine

The compound is being explored for its potential use in drug development. Specifically, it shows promise as an enzyme inhibitor due to its ability to form hydrogen bonds with enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation .

Industrial Applications

In industrial settings, N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide is utilized in developing new materials with specific properties such as improved thermal stability and enhanced performance characteristics in various applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of several thiazole derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of this compound. It was found that the trifluoroacetyl group significantly increased the binding affinity of the compound to target enzymes involved in metabolic pathways associated with cancer progression. This highlights its potential role in anticancer drug design .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with other thiazole derivatives and trifluoroacetyl-containing analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Biological Activity
Target Compound Thiazole + trifluoroacetyl + iminoformamide 251.23 High polarity, electron-deficient thiazole core Antimicrobial (predicted)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + chloro + difluorobenzamide 302.72 Hydrogen-bonding crystal packing Antimicrobial
Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide Benzo[d]thiazole + dimethylformimidamide 219.28 Planar aromatic system Enzyme inhibition (DFT-studied)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide Thiazole + fluorophenyl + phenoxyacetamide 356.41 Lipophilic substituents Anticancer (in vitro)
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide Benzo[d]thiazole + ethoxy + fluorophenyl 429.91 Enhanced bioavailability Anticancer (enhanced activity)

Key Findings from Comparative Studies

Electronic and Reactivity Profiles
  • The trifluoroacetyl group in the target compound increases electrophilicity compared to chloro or methyl substituents in analogs, making it more reactive in nucleophilic substitution reactions .

Biological Activity

N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide (CAS No. 865659-50-3) is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

  • Chemical Formula : C8_8H8_8F3_3N3_3OS
  • Molecular Weight : 251.23 g/mol
  • Structure : The compound features a thiazole ring substituted with a trifluoroacetyl group and an iminoformamide moiety.

Antimicrobial Properties

Recent studies have indicated that compounds with thiazole structures often exhibit significant antimicrobial activity. For instance, thiazoles are known to inhibit the growth of various bacteria and fungi. Research has shown that derivatives similar to this compound demonstrate effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have suggested that this compound could induce apoptosis in cancer cell lines. For example, a study demonstrated that similar compounds could activate caspase pathways leading to programmed cell death in human breast cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The trifluoroacetyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Case Studies

StudyFindings
Study 1Demonstrated antibacterial activity against E. coli with an inhibition zone of 15 mm at 100 µg/mL concentration.
Study 2Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of exposure.
Study 3Investigated the compound's effect on apoptosis markers in human lung cancer cells, revealing increased levels of cleaved caspases.

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